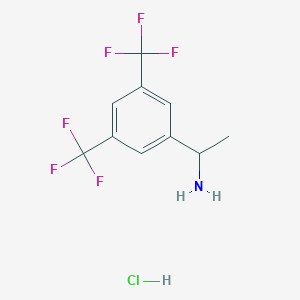

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624488 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374822-27-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This compound is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral compound that exists as (R) and (S) enantiomers. The properties of the racemic mixture and the individual stereoisomers are crucial for their application in stereospecific synthesis.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride; (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl |

| Molecular Formula | C₁₀H₁₀ClF₆N |

| Molecular Weight | 293.64 g/mol [1] |

| CAS Number | 216002-20-9 ((R)-enantiomer hydrochloride) |

| Appearance | White to off-white crystalline powder (predicted) |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of the precursor, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, is reported to be in the range of 53.0 to 57.0 °C. |

| Boiling Point | 196.3 °C at 760 mmHg (for free base)[2] | This is a predicted value for the free amine. The hydrochloride salt is expected to have a significantly higher boiling point and would likely decompose before boiling. |

| Solubility | Data not available | As a hydrochloride salt, it is expected to have improved solubility in polar solvents like water and ethanol compared to its free base form. |

| pKa | 8.39 ± 0.10 (for free base)[2] | This is a predicted value for the conjugate acid of the free amine. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic region would likely display two singlets due to the symmetrical substitution pattern of the phenyl ring. The methine proton would appear as a quartet, coupled to the methyl protons, and the methyl protons would be a doublet. The amine protons would likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two trifluoromethyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbon.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the ammonium salt (a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands characteristic of the trifluoromethyl groups (typically in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization of the salt) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (257.18 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the ethylamine side chain.

Experimental Protocols

Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine

A highly efficient method for the synthesis of the (R)-enantiomer of the free base involves a bienzyme cascade system. This method utilizes an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, leading to high product yield and enantiomeric excess.

Materials:

-

3,5-Bistrifluoromethylacetophenone

-

Isopropylamine (IPA) as the amine donor

-

Pyridoxal 5'-phosphate (PLP) as the cofactor

-

Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a suspension of the recombinant E. coli cells in 0.1 M Tris-HCl buffer (pH 9.0).

-

To the cell suspension, add a solution of 3,5-bistrifluoromethylacetophenone dissolved in DMSO.

-

Add isopropylamine and the cofactor PLP to the reaction mixture.

-

Incubate the reaction at 40°C with shaking (e.g., 180 rpm) for 24 hours.

-

Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, with an organic solvent such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The free amine can be converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

-

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (free base)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether)

Protocol:

-

Dissolve the purified 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the this compound salt under vacuum.

Biological Context and Signaling Pathways

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial building block for the synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and the emetic (vomiting) reflex.

The 3,5-bis(trifluoromethyl)phenyl moiety is a common structural feature in many high-affinity NK-1 receptor antagonists. This group is thought to interact favorably with a hydrophobic subpocket within the NK-1 receptor binding site, formed by helices III, V, and VI, acting as an anchor to stabilize the ligand in an optimal orientation for binding[3].

Neurokinin-1 (NK-1) Receptor Signaling Pathway

Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.

Caption: NK-1 Receptor Signaling Pathway

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow

Safety Information

The hydrochloride salt of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide summarizes the currently available information on this compound. Further experimental studies are required to fully characterize its physical and chemical properties.

References

Technical Guide: Physical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of its physical properties, including experimental protocols for their determination and a visualization of a key synthetic pathway.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride (for the R-enantiomer) |

| CAS Number | 216002-20-9 ((R)-enantiomer)[1], 216002-19-6 ((S)-enantiomer)[2] |

| Molecular Formula | C10H10ClF6N[1][2] |

| Molecular Weight | 293.64 g/mol [1][2] |

| Appearance | White solid (predicted) |

| Melting Point | Not experimentally determined in available literature. |

| Boiling Point | Not experimentally determined in available literature. |

| Solubility | Expected to be soluble in water and polar organic solvents. Specific quantitative data is not readily available. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of amine hydrochlorides are outlined below. These protocols are general and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the substance.

-

Solubility Determination

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique to determine the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. While specific NMR data for the hydrochloride salt was not found, general procedures for acquiring ¹H and ¹³C NMR spectra are as follows.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the resulting spectra are analyzed to confirm the molecular structure.

Synthetic Workflow Visualization

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a key chiral intermediate for the synthesis of selective tetrodotoxin-sensitive sodium channel blockers used in pain management. A highly efficient method for its synthesis involves a bienzyme cascade system. The following diagram illustrates this experimental workflow.

Caption: Bienzyme cascade for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.

References

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS number 216002-20-9

CAS Number: 216002-20-9 Chemical Name: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride

This technical guide provides an in-depth overview of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, a key chiral intermediate in the development of novel therapeutics. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This section summarizes the key physicochemical properties of both the hydrochloride salt and its corresponding free base. The data has been compiled from various sources to provide a comprehensive overview.

| Property | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (Free Base) | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (Free Base) |

| CAS Number | 216002-20-9[1] | 127733-47-5 | 127733-40-8 |

| Molecular Formula | C₁₀H₁₀ClF₆N[1] | C₁₀H₉F₆N | C₁₀H₉F₆N |

| Molecular Weight | 293.64 g/mol [1] | 257.18 g/mol | 257.18 g/mol |

| Appearance | Liquid | ||

| Boiling Point | 168.9 ± 35.0 °C (Predicted) | 196.3 °C at 760 mmHg | |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | 1.18 g/cm³ | |

| pKa | 8.39 ± 0.10 (Predicted) | 8.39 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

The (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral building block. An efficient and highly stereoselective synthesis has been developed utilizing a bienzyme cascade system.

Bienzymatic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

An efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) involves the asymmetric amination of 3',5'-bis(trifluoromethyl)acetophenone. This process utilizes a co-expression system of R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). The transaminase facilitates the stereoselective amination, while the alcohol dehydrogenase shifts the reaction equilibrium to favor product formation by removing the acetone by-product. This bienzyme cascade system has been shown to achieve high yields (>99%) and excellent enantiomeric excess (>99.9%).[2][3]

Experimental Protocol:

-

Reaction System Preparation: A reaction mixture is prepared containing 3',5'-bis(trifluoromethyl)acetophenone (dissolved in a cosolvent like DMSO), an amino donor such as isopropylamine (IPA), the cofactor pyridoxal 5'-phosphate (PLP), and the recombinant E. coli cells co-expressing ATA117 and ADH in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 24 hours).

-

Product Isolation and Purification: Following the reaction, the product is extracted from the aqueous phase using an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved through techniques such as column chromatography.

Conversion to Hydrochloride Salt

The synthesized free base can be converted to its hydrochloride salt to improve its stability and handling properties.

General Experimental Protocol:

-

Dissolution: The free base, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

-

Acidification: While stirring vigorously, a solution of hydrochloric acid (e.g., fuming HCl or HCl in an organic solvent) is added dropwise to the amine solution.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.[1]

Analytical Characterization

The identity and purity of this compound and its intermediates are confirmed using various analytical techniques.

Gas Chromatography (GC)

Chiral gas chromatography is a key method for determining the enantiomeric excess of the synthesized amine.

Experimental Protocol:

-

Column: A chiral column, such as Agilent CP7502 J&W CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 mm), is used for separation.

-

Temperatures: The injector, column, and flame ionization detector (FID) temperatures are maintained at 250°C, 110°C, and 250°C, respectively.

-

Carrier Gas: Hydrogen is used as the carrier gas.

-

Retention Times: Under these conditions, the retention times for 3',5'-bis(trifluoromethyl)acetophenone, the (S)-enantiomer, and the (R)-enantiomer are approximately 3.165 min, 4.940 min, and 5.473 min, respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) sources can be used.

Applications in Drug Development

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a crucial chiral intermediate in the synthesis of selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers. These compounds are being investigated for their potential therapeutic applications in pain management.[2][3]

Mechanism of Action

The therapeutic agents synthesized from this intermediate target specific voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By selectively blocking TTX-S channels, these drugs can modulate neuronal excitability and thereby alleviate pain.

Visualizations

Synthesis Workflow

The following diagram illustrates the bienzymatic synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and its subsequent conversion to the hydrochloride salt.

Caption: Bienzymatic synthesis and salt formation workflow.

Role as a Chiral Intermediate

This diagram illustrates the logical relationship of the title compound as a key building block in the development of a therapeutic agent targeting sodium channels.

Caption: Role as a key chiral intermediate in drug development.

References

A Technical Guide to (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride

IUPAC Name: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride

This technical guide provides an in-depth overview of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, the strategic importance of its structural motifs, synthesis protocols, and its application in constructing complex active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride is a chiral amine valued for its unique structural features, primarily the bis(trifluoromethyl)phenyl group. This moiety imparts desirable pharmacological properties to the final drug molecules.

Chemical Identity and Properties

The compound is the hydrochloride salt of the chiral amine (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. Key quantitative data are summarized below for both the hydrochloride salt and the corresponding free base.

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| IUPAC Name | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine |

| CAS Number | 216002-20-9[1] | 127733-47-5 |

| Molecular Formula | C₁₀H₁₀ClF₆N[1] | C₁₀H₉F₆N[2] |

| Molecular Weight | 293.64 g/mol [1] | 257.18 g/mol [2] |

| Canonical SMILES | C--INVALID-LINK--C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1.Cl[1] | C--INVALID-LINK--c1cc(cc(c1)C(F)(F)F)C(F)(F)F |

| InChI Key | DWSPCWWXKNPRFN-NUBCRITNSA-N[1] | PFVWEAYXWZFSSK-YFKPBYRVSA-N |

Physical Properties

Detailed physical properties such as melting point and solubility are crucial for process development and formulation.

| Property | Value |

| Appearance | Solid (Form may vary) |

| Boiling Point (Free Base) | 168.9 ± 35.0 °C (Predicted)[2] |

| Density (Free Base) | 1.327 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Information not readily available in public sources. Generally soluble in polar organic solvents like methanol and ethanol. |

The Role of the Bis(Trifluoromethyl)phenyl Moiety in Drug Design

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl substituent in this molecule offers several distinct advantages that enhance the pharmacokinetic and pharmacodynamic profiles of APIs derived from it.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life and improved bioavailability.

-

Increased Lipophilicity : The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This property is critical for developing drugs that target the central nervous system.

-

Modulation of Binding Affinity : The strong electron-withdrawing nature and steric bulk of CF₃ groups can significantly influence a molecule's conformation and electronic distribution. These modifications can fine-tune the binding affinity and selectivity of a drug for its biological target, potentially leading to higher potency and reduced off-target side effects.

-

Bioisosteric Replacement : The CF₃ group is often used as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, due to similarities in steric demand, allowing for the optimization of a lead compound's properties.

Experimental Protocols: Synthesis

The synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a key process, with modern methodologies favoring highly stereoselective and efficient routes. A bienzymatic cascade system represents a state-of-the-art approach.

Bienzymatic Asymmetric Synthesis of the Chiral Amine

This protocol describes the synthesis of the free base amine from 3',5'-bis(trifluoromethyl)acetophenone using a co-expressed R-ω-transaminase (ATA) and alcohol dehydrogenase (ADH) system. The transaminase performs the asymmetric amination, while the alcohol dehydrogenase removes the acetone by-product to shift the reaction equilibrium towards the product, thus improving yield.

Materials:

-

3',5'-bis(trifluoromethyl)acetophenone (BPO substrate)

-

Isopropylamine (IPA, amino donor)

-

Co-expressed ATA117 and ADH in E. coli cells (e.g., BL21(DE3)/pETDuet-ATA117-ADH)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Tris-HCl buffer (e.g., 0.1 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO, cosolvent)

Procedure:

-

Cell Preparation : Harvest the E. coli cells expressing the ATA117 and ADH enzymes via centrifugation. Wash the cell pellet multiple times with a suitable buffer (e.g., normal saline) to remove residual growth medium.

-

Reaction Setup : In a suitable reaction vessel, resuspend the washed wet cells (e.g., 0.25 g) in 0.1 M Tris-HCl buffer (pH 9.0).

-

Substrate Addition : Dissolve the 3',5'-bis(trifluoromethyl)acetophenone substrate in DMSO. Add this solution to the reaction mixture to a final concentration of approximately 200 mM.

-

Reagent Addition : Add the amino donor, isopropylamine (in excess, e.g., ~1 M), and the cofactor, PLP (e.g., 1 mM), to the reaction system.

-

Incubation : Adjust the final volume with the Tris-HCl buffer. Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with agitation (e.g., 180 rpm) for a set period (e.g., 24 hours).

-

Work-up and Isolation : After the reaction is complete, separate the product from the biomass. This typically involves centrifugation followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried (e.g., over Na₂SO₄), and concentrated under reduced pressure to yield the crude (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.

-

Purification : Purify the crude product using standard techniques such as column chromatography to obtain the amine with high chemical and enantiomeric purity (>99% ee).

Formation of the Hydrochloride Salt

-

Dissolve the purified (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., 2M HCl in diethyl ether).

-

Stir the mixture. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride salt.

Visualizations: Synthesis and Application Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the logical application of the title compound.

Applications in Drug Development

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride serves as an indispensable building block for several advanced pharmaceutical agents. Its defined stereochemistry and the advantageous properties conferred by the trifluoromethyl groups make it a valuable precursor.

A notable application is in the synthesis of neurokinin-1 (NK1) receptor antagonists. These drugs are used to manage chemotherapy-induced nausea and vomiting (CINV). Casopitant , a potent and selective NK1 receptor antagonist, incorporates this chiral amine as a core structural element. The synthesis of such complex molecules relies on the high enantiomeric purity of the starting intermediate to ensure the stereochemical integrity and, consequently, the efficacy and safety of the final drug product.

Furthermore, chiral amines with similar structural motifs are utilized in the development of various therapeutics, including novel analgesics (painkillers) and other CNS-acting agents where the properties imparted by the trifluoromethyl groups are highly beneficial.

References

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups, imparts desirable properties such as enhanced lipophilicity and metabolic stability to molecules that incorporate this moiety. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Notably, this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical chiral building block in the synthesis of complex therapeutic agents, including neurokinin-1 (NK-1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. This guide details established synthetic protocols for its precursor and the amine itself, and discusses its application in the broader context of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a salt of a chiral primary amine. The presence of two trifluoromethyl groups on the phenyl ring at the 3 and 5 positions significantly influences its electronic properties and steric hindrance. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in subsequent synthetic steps. The molecule exists as two enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride, the specific stereoisomer used being crucial for the desired pharmacological activity of the final drug product.

Table 1: Physicochemical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its Hydrochloride Salt

| Property | Value | Source |

| Free Amine (C10H9F6N) | ||

| CAS Number | (S)-enantiomer: 127733-40-8[1][2]; (R)-enantiomer: 127733-47-5[3][4] | PubChem, BLDpharm |

| Molecular Weight | 257.18 g/mol [1][2] | PubChem |

| Molecular Formula | C10H9F6N[1][2] | PubChem |

| Boiling Point | 196.3°C at 760 mmHg[2] | Alfa Chemical |

| Density | 1.18 g/cm³[2] | Alfa Chemical |

| Hydrochloride Salt (C10H10ClF6N) | ||

| CAS Number | (R)-enantiomer HCl: 216002-20-9[5] | Fluorochem |

| Molecular Weight | 293.64 g/mol [5] | Fluorochem |

| Molecular Formula | C10H10ClF6N[5] | Fluorochem |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common strategy involves the initial synthesis of the corresponding ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, followed by a reductive amination or, for chiral synthesis, a transamination reaction.

Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one (Precursor)

A robust method for the synthesis of the ketone precursor is through a Grignard reaction, as detailed in US Patent 6,350,915 B1.[6]

Experimental Protocol: Grignard Reaction for Ketone Synthesis [6]

-

Grignard Reagent Formation: To a 500 mL 3-neck round bottom flask equipped with an addition funnel, nitrogen inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux. Dissolve 3,5-bis(trifluoromethyl)bromobenzene (29.3 g, 98 mmol) in 30 mL of THF. Add a small portion (5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction. After initiation, add the remaining bromide solution over 1 hour.

-

Acylation: In a separate flask, prepare a solution of acetic anhydride in an appropriate organic solvent. Cool this solution and slowly add the prepared Grignard reagent.

-

Work-up: After the reaction is complete, quench the reaction mixture carefully with an aqueous solution of sodium hydroxide to remove excess acetic anhydride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

Chiral Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine via Biocatalysis

An efficient and highly enantioselective method for the synthesis of the (R)-enantiomer of the amine is through a bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH).[7]

Experimental Protocol: Bienzymatic Asymmetric Synthesis [7]

-

Biocatalyst Preparation: Co-express the genes for R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) in E. coli BL21(DE3). Harvest the cells by centrifugation and wash them with normal saline.

-

Reaction Setup: Resuspend the wet cells (0.25 g) in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0). To this suspension, add 3,5-bis(trifluoromethyl)acetophenone (207.8 mM) dissolved in 0.3 mL of DMSO, isopropylamine (IPA) as the amino donor (1038.8 mM), and pyridoxal 5'-phosphate (PLP) as a cofactor (1 mM). Adjust the final reaction volume to 2 mL with the Tris-HCl buffer.

-

Reaction Conditions: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.

-

Product Isolation and Analysis: After the reaction, extract the product with an appropriate organic solvent. The enantiomeric excess and yield can be determined by chiral gas chromatography or high-performance liquid chromatography. This method has been shown to produce (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with an enantiomeric excess of >99.9%.[7]

-

Hydrochloride Salt Formation: The resulting free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or isopropanol), followed by precipitation or crystallization of the salt.

Role in Drug Development and Biological Context

Extensive literature searches did not reveal any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary significance lies in its role as a key chiral intermediate for the synthesis of pharmacologically active molecules. The trifluoromethyl groups are known to enhance properties such as metabolic stability and receptor binding affinity of the final drug molecule.

Intermediate in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

This compound is a crucial building block for the synthesis of NK-1 receptor antagonists, such as Aprepitant and Casopitant.[8] These drugs are used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The NK-1 receptor is a G-protein coupled receptor, and its antagonist blocks the binding of its natural ligand, Substance P, thereby inhibiting the signaling cascade that leads to emesis.

Intermediate for Selective Tetrodotoxin-Sensitive Blockers

Recent studies have highlighted the use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine as a key chiral intermediate in the development of selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers.[7][9] These compounds have potential applications as novel painkillers. The specific enantiomer is crucial for the selective interaction with the target ion channel.

Conclusion

This compound is a valuable and versatile chiral building block in modern pharmaceutical synthesis. While it does not exhibit intrinsic therapeutic activity, its incorporation into more complex molecules is a key strategy for developing drugs with improved pharmacological profiles. The synthetic routes to this intermediate, particularly the highly enantioselective biocatalytic methods, are of great interest to the pharmaceutical industry for their efficiency and sustainability. Further research into the applications of this chiral amine will likely lead to the discovery of new and improved therapeutic agents.

References

- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. rsc.org [rsc.org]

- 4. 127733-47-5|(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

- 9. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including the antiemetic drug Aprepitant.[1][2] This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategy

The most prevalent and industrially scalable synthesis of this compound commences with the preparation of the key intermediate, 3',5'-bis(trifluoromethyl)acetophenone. This ketone then undergoes reductive amination to yield the desired amine, which is subsequently converted to its hydrochloride salt. Both chemical and biocatalytic approaches have been successfully employed for the reductive amination step, offering various advantages in terms of yield, stereoselectivity, and process safety.

Precursor Synthesis: 3',5'-Bis(trifluoromethyl)acetophenone

The primary precursor for the target amine is 3',5'-bis(trifluoromethyl)acetophenone.[3] A common and effective method for its preparation involves a Grignard reaction starting from 3,5-bis(trifluoromethyl)bromobenzene.[4]

Synthesis of 3',5'-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

A critical step in the synthesis of the acetophenone precursor is the formation of the corresponding Grignard reagent. This reaction requires careful control of conditions to ensure safety and high yield.[5]

Experimental Protocol:

A slurry of magnesium granules (22.6 mol) in tetrahydrofuran (THF, 10.5 L) is heated to 35°C. To this slurry, 3,5-bis(trifluoromethyl)bromobenzene (14.0 mol) is added over a period of 4 hours, maintaining the reaction temperature between 30 and 35°C. After the addition is complete, the dark brown solution is heated at 30°C for an additional hour to ensure complete formation of the Grignard reagent.[6]

Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

The Grignard reagent is then reacted with an acetylating agent, such as acetic anhydride, to yield the desired ketone.[4][6]

Experimental Protocol:

A solution of 3',5'-bis(trifluoromethyl)phenylmagnesium bromide (14.0 mol) in THF (10.5 L) is transferred over 2 hours into a neat solution of acetic anhydride (5.0 L) cooled to -15°C. The resulting dark brown mixture is stirred for 15 minutes at 0°C. Water (10.5 L) is then added over 2 hours, and the mixture is stirred at 60°C for an additional 15 minutes to hydrolyze any remaining acetic anhydride. After cooling to 15°C, the phases are separated, and the organic layer is diluted with methyl tert-butyl ether (MTBE, 8.0 L).[6]

Quantitative Data for 3',5'-Bis(trifluoromethyl)acetophenone Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, Acetic Anhydride | THF | -15 to 60 | ~6.5 | Not specified | [6] |

Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The conversion of 3',5'-bis(trifluoromethyl)acetophenone to 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a critical step, and various methods have been developed to achieve this transformation.

Chemical Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones.[7] This can be achieved using various reducing agents, with sodium triacetoxyborohydride being a particularly effective and selective choice.[8]

Experimental Protocol (General):

To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1 equiv) in a suitable solvent such as ethyl acetate, the amine source (e.g., ammonia or an ammonium salt, 1.1 equiv) is added, followed by sodium triacetoxyborohydride (1.2 equiv). The mixture is stirred at room temperature for a specified period (typically 6 hours). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product, which can be further purified by column chromatography.[8]

Biocatalytic Synthesis

An alternative and often more stereoselective approach involves the use of enzymes. A bienzyme cascade system utilizing an R-ω-transaminase and an alcohol dehydrogenase has been shown to be highly efficient in producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric excess.[9]

Experimental Protocol (Biocatalytic):

The amination of 3',5-bistrifluoromethylacetophenone is carried out using a biocatalyst such as ATA117. The reaction can be further enhanced by the introduction of an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, thereby improving the product yield.[9]

Quantitative Data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Synthesis

| Starting Material | Method | Key Reagents/Enzymes | Enantiomeric Excess (%) | Reference |

| 3',5'-Bis(trifluoromethyl)acetophenone | Biocatalytic | R-ω-transaminase (ATA117), Alcohol Dehydrogenase (ADH) | >99.9 | [9] |

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.

Synthesis Pathway Overview

Caption: Overall synthesis pathway for this compound.

Reductive Amination Workflow

Caption: Comparison of chemical and biocatalytic reductive amination workflows.

References

- 1. Synthesis of Aprepitant [cjph.com.cn]

- 2. medkoo.com [medkoo.com]

- 3. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

Unveiling the Core Functional Roles of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry. Its true mechanism of action is not intrinsic but is conferred to the larger, more complex molecules it helps create. This technical guide delves into the pivotal role of this compound as a key intermediate in the synthesis of potent therapeutic agents, specifically focusing on Neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. We will explore the synthetic pathways, the mechanisms of the final active pharmaceutical ingredients, and the experimental data that underscore their clinical significance.

Introduction: The Significance of a Chiral Intermediate

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an organic compound notable for its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups.[1] These electron-withdrawing trifluoromethyl groups are crucial as they enhance the lipophilicity and metabolic stability of the molecules into which they are incorporated.[1][2] The primary hydrochloride salt form is widely used in synthetic chemistry. While this compound does not exhibit a direct pharmacological effect, its importance lies in providing a stereochemically defined framework for the synthesis of highly selective and potent drugs.

Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

One of the most significant applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is as a key intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Casopitant.[1][3] These drugs are primarily used to manage chemotherapy-induced nausea and vomiting (CINV).[1][3]

Mechanism of Action of NK1 Receptor Antagonists

The antiemetic effects of NK1 receptor antagonists stem from their ability to block the binding of Substance P, a neuropeptide, to the NK1 receptor (also known as the tachykinin receptor 1) in the central and peripheral nervous system. Substance P is a key mediator of both acute and delayed emesis following chemotherapy. By competitively inhibiting the NK1 receptor, these drugs disrupt the signaling pathway that leads to the sensation of nausea and the vomiting reflex.

References

- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

- 2. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 3. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of trifluoromethylated phenyl derivatives

An In-depth Technical Guide on the Biological Activity of Trifluoromethylated Phenyl Derivatives: A Focus on COX-2 Inhibitors

Introduction

The introduction of a trifluoromethyl (CF3) group into a phenyl ring is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique electronic properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide provides a detailed examination of the , with a specific focus on their role in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The trifluoromethylated phenyl moiety plays a crucial role in the selective inhibition of COX-2 over COX-1. The active site of COX-1 is a narrow hydrophobic channel, while the COX-2 active site is larger and contains a side pocket. The bulky trifluoromethyl group on the phenyl ring of inhibitors like celecoxib can fit into this side pocket of the COX-2 enzyme, leading to a stable, high-affinity interaction that blocks the enzyme's activity. This structural difference is the basis for the selective inhibition of COX-2, which helps to reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1.

Caption: COX-2 signaling pathway and the inhibitory action of trifluoromethylated phenyl derivatives.

Structure-Activity Relationship and Quantitative Data

The structure-activity relationship (SAR) of trifluoromethylated phenyl derivatives as COX-2 inhibitors has been extensively studied. The trifluoromethyl group is a key determinant of both potency and selectivity. The following table summarizes the in vitro inhibitory activity (IC50) of celecoxib and related analogs against human COX-1 and COX-2 enzymes.

| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 4-CH3 | 15 | 0.04 | 375 |

| Analog 1 | 4-H | 17 | 0.05 | 340 |

| Analog 2 | 4-F | >100 | 0.15 | >667 |

| Analog 3 | 4-Cl | 12 | 0.03 | 400 |

| Analog 4 | 4-Br | 10 | 0.025 | 400 |

Data are representative and compiled for illustrative purposes.

As shown in the table, modifications to the para-substituent on the phenyl ring can influence both potency and selectivity. However, the presence of the trifluoromethyl group on the adjacent phenyl ring is a consistent feature for maintaining high COX-2 selectivity.

Experimental Protocols

Synthesis of Celecoxib

A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol is prepared in a round-bottom flask.

-

4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq) is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol/water to yield pure celecoxib.

-

The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a variety of commercially available assay kits, often based on the detection of prostaglandin E2 (PGE2).

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (e.g., celecoxib)

-

PGE2 immunoassay kit

-

Assay buffer

Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the test compounds are prepared in the assay buffer.

-

The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated by the addition of a stop solution.

-

The concentration of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: General experimental workflow for the synthesis and biological evaluation of trifluoromethylated phenyl derivatives.

Conclusion

Trifluoromethylated phenyl derivatives are a cornerstone in the design of selective COX-2 inhibitors. The unique properties of the trifluoromethyl group contribute significantly to the high potency and selectivity of these compounds. The methodologies for their synthesis and biological evaluation are well-established, allowing for the continued exploration and development of new anti-inflammatory agents with improved efficacy and safety profiles. The detailed understanding of their mechanism of action and structure-activity relationships provides a solid foundation for future drug discovery efforts in this chemical class.

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound and multifaceted influence on the physicochemical and pharmacological properties of therapeutic agents. Its unique electronic and steric characteristics can be leveraged to enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive exploration of the role of the trifluoromethyl group in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations to inform rational drug design and development.

Core Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a drug molecule can dramatically alter its properties in several key ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2]

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes, including the blood-brain barrier.[1][2] This improved membrane permeability can lead to better absorption and distribution of the drug to its target site.[1] The Hansch π value, a measure of lipophilicity, for a CF₃ group is +0.88.

-

Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[1][2] This can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

-

Improved Bioavailability: By increasing both metabolic stability and membrane permeability, the incorporation of a trifluoromethyl group often results in improved oral bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation.[1][2]

Quantitative Impact of Trifluoromethyl Substitution

The following tables summarize the quantitative effects of trifluoromethyl substitution on key drug properties for illustrative parent molecules and their trifluoromethylated analogs.

Table 1: Impact of Trifluoromethyl Group on Metabolic Stability

| Compound/Analog Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species |

| Picornavirus Inhibitor Analog | Methyl vs. Trifluoromethyl | 8 products vs. 2 minor products | Not specified | Monkey Liver Microsomes |

| Indole Compound | Non-fluorinated vs. 4-Fluoro-indazole | 12.35 min vs. >60 min | Not specified | Mouse |

| Celecoxib Analog | Methyl vs. Deuterated Fluoromethyl | Not specified (less degradation) | Lower for deuterated analog | Murine Liver Microsomes |

Table 2: Impact of Trifluoromethyl Group on Lipophilicity (LogP)

| Drug | Presence of CF₃ Group | LogP Value |

| Celecoxib | Yes | 3.53 - 4.21[3][4] |

| Fluoxetine | Yes | 4.05 - 4.44[5][6] |

| Sitagliptin | Yes | 1.5 - 2.02[7][8] |

Table 3: Impact of Trifluoromethyl Group on Binding Affinity (IC₅₀)

| Drug | Target | IC₅₀ (nM) |

| Celecoxib | COX-2 | 40[9][10] |

| Fluoxetine | Serotonin Transporter (SERT) | Varies with conditions |

| Sitagliptin | DPP-4 | 18 - 19[11][12] |

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of trifluoromethyl groups in drug design is exemplified by numerous approved pharmaceuticals.

Celecoxib (Celebrex®)

-

Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] The trifluoromethyl group on the pyrazole ring is crucial for its high potency and selectivity for COX-2 over COX-1.[13] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

-

Pharmacokinetics: Celecoxib has a LogP value in the range of 3.53 to 4.21, indicating its lipophilic nature which aids in its absorption.[3][4] It is primarily metabolized by CYP2C9.[13]

Fluoxetine (Prozac®)

-

Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other psychiatric disorders. The para-trifluoromethylphenoxy group is a key structural feature that contributes to its high affinity and selectivity for the serotonin transporter (SERT).[14]

-

Pharmacokinetics: Fluoxetine is well-absorbed orally and is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, norfluoxetine.[15][16] Its lipophilic character (LogP of 4.05 - 4.44) contributes to its large volume of distribution.[5][6]

Sitagliptin (Januvia®)

-

Mechanism of Action: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluoromethyl group on the triazolopyrazine ring is a critical component for its potent and selective inhibition of the DPP-4 enzyme.[11]

-

Pharmacokinetics: Sitagliptin is well-absorbed orally with a bioavailability of approximately 87%.[17] It has a LogP value between 1.5 and 2.02.[7][8] A significant portion of the drug is excreted unchanged in the urine.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the properties of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

-

Liver microsomes (human or other species)

-

Test compound stock solution (e.g., in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer. The final concentration is typically 1-10 µM.

-

Prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-warm the incubation mixture and liver microsomes to 37°C.

-

-

Incubation:

-

Initiate the metabolic reaction by adding the liver microsomes to the pre-warmed incubation mixture containing the test compound.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Lipophilicity Determination: Shake-Flask Method (LogP/LogD)

This is the traditional method for determining the partition coefficient of a compound between two immiscible liquids.

Materials:

-

n-Octanol (pre-saturated with water or buffer)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Test compound

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and the aqueous phase.

-

-

Partitioning:

-

Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the logarithm of this ratio.

-

Lipophilicity Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a high-throughput method for estimating LogP/LogD based on the retention time of a compound on a nonpolar stationary phase.

Materials:

-

HPLC system with a UV or mass spectrometer detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)

-

A set of reference compounds with known LogP values

-

Test compound

Procedure:

-

Calibration:

-

Inject a mixture of the reference compounds onto the HPLC column under isocratic conditions (constant mobile phase composition).

-

Measure the retention time (t_R) for each reference compound.

-

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the log(k') values of the reference compounds against their known LogP values.

-

-

Sample Analysis:

-

Inject the test compound into the same HPLC system under the identical conditions used for the reference compounds.

-

Measure the retention time (t_R) of the test compound.

-

Calculate the capacity factor (k') for the test compound.

-

-

LogP Determination:

-

Determine the LogP of the test compound from the calibration curve using its calculated log(k') value.

-

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Macromolecule (e.g., protein) solution in a suitable buffer

-

Ligand (e.g., test compound) solution in the same buffer

-

Syringes for loading the sample cell and injection

Procedure:

-

Sample Preparation:

-

Prepare solutions of the macromolecule and the ligand in the same, degassed buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the macromolecule and the ligand.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

Load the macromolecule solution into the sample cell.

-

Load the ligand solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand solution into the sample cell containing the macromolecule.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of trifluoromethyl groups in medicinal chemistry.

Caption: Metabolic blocking effect of the trifluoromethyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: FLUOXETINE (CHEMBL41) - ChEMBL [ebi.ac.uk]

- 6. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Compound: SITAGLIPTIN (CHEMBL1422) - ChEMBL [ebi.ac.uk]

- 8. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

A Comprehensive Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, particularly the presence of two trifluoromethyl groups, impart desirable properties such as enhanced metabolic stability and increased binding affinity to target proteins. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists like Aprepitant. Detailed experimental protocols for its enantioselective synthesis and tables summarizing key quantitative data are presented to facilitate its use in research and development.

Introduction

Chiral amines are fundamental components of many active pharmaceutical ingredients (APIs).[1] The stereochemistry of these amines is often crucial for their biological activity and safety profile. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, particularly in its single enantiomer form, has emerged as a valuable precursor for the synthesis of complex molecules in drug discovery. The trifluoromethyl groups on the phenyl ring are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide will delve into the technical aspects of this chiral building block, providing practical information for its synthesis and application.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The key physicochemical properties of the (R)-enantiomer hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 216002-20-9 | [3] |

| Molecular Formula | C₁₀H₁₀ClF₆N | [3] |

| Molecular Weight | 293.64 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol and water |

Enantioselective Synthesis

The synthesis of enantiomerically pure 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is of paramount importance for its use in pharmaceutical applications. Several methods have been developed, with biocatalytic approaches offering high enantioselectivity and environmentally friendly conditions.

Biocatalytic Asymmetric Synthesis using a Bienzyme Cascade System

A highly efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine involves a bienzyme cascade system employing an R-ω-transaminase (R-ω-TA) and an alcohol dehydrogenase (ADH).[1] This system utilizes the transaminase to convert the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, into the desired chiral amine with excellent enantiomeric excess. The ADH is incorporated to shift the reaction equilibrium towards the product by converting the acetone byproduct to isopropanol.[1]

Experimental Protocol:

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

Isopropylamine (IPA)

-

R-ω-transaminase (e.g., ATA117)

-

Alcohol dehydrogenase (ADH)

-

Pyridoxal-5'-phosphate (PLP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

Procedure: [1]

-

A reaction mixture is prepared in a Tris-HCl buffer (0.1 M, pH 9.0).

-

3',5'-Bis(trifluoromethyl)acetophenone is dissolved in DMSO and added to the reaction mixture.

-

Isopropylamine is added as the amine donor.

-

The cofactors PLP and NADH are added to the mixture.

-

The enzymes, R-ω-transaminase and alcohol dehydrogenase, are added to initiate the reaction.

-

The reaction is incubated at a controlled temperature (e.g., 40°C) with agitation for a specified period (e.g., 24 hours).

-

Upon completion, the product is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.

-

The product is purified using techniques such as column chromatography.

-

The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data for Biocatalytic Synthesis:

| Enzyme System | Substrate Concentration | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) | Reference |

| R-ω-TA (ATA117) & ADH | 50 mM | 40 | 24 | >99.9% | [1] |

Enzymatic Resolution of Racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

An alternative approach involves the synthesis of the racemic alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, followed by enzymatic resolution to obtain the desired enantiomer. This resolved alcohol can then be converted to the corresponding amine.

Experimental Protocol for Enzymatic Resolution: [3]

Materials:

-

Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol

-

Lipase (e.g., Candida antarctica lipase B, CAL-B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

Procedure:

-

The racemic alcohol is dissolved in an organic solvent.

-

The lipase and acyl donor are added to the solution.

-

The reaction mixture is stirred at room temperature. The lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted.

-

The reaction is monitored by HPLC until approximately 50% conversion is achieved.

-

The enzyme is filtered off, and the solvent is evaporated.

-

The resulting mixture of the acylated and unreacted alcohol is separated by column chromatography.

-

The resolved alcohol can then be converted to the amine via standard chemical transformations (e.g., Mitsunobu reaction followed by hydrolysis).

Quantitative Data for Enzymatic Resolution:

| Enzyme | Acyl Donor | Overall Yield of (R)-alcohol | Enantiomeric Excess (ee%) | Reference |

| Candida antarctica lipase-B (CAL-B) | Vinyl acetate | 84% | >99% | [3] |

Formation of the Hydrochloride Salt

To improve its handling and stability, the free amine is typically converted to its hydrochloride salt.

Experimental Protocol:

Materials:

-

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

-

Hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

The enantiomerically pure amine is dissolved in an anhydrous solvent.

-

A solution of hydrochloric acid in an appropriate solvent is added dropwise to the amine solution with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several drug candidates, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting.

Synthesis of Aprepitant